3-(4-Fluorophenyl)pyrazolidine-4-carbaldehyde
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Overview
Description
3-(4-Fluorophenyl)pyrazolidine-4-carbaldehyde is a heterocyclic compound featuring a pyrazolidine ring substituted with a 4-fluorophenyl group and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)pyrazolidine-4-carbaldehyde typically involves the reaction of 4-fluorobenzaldehyde with hydrazine derivatives under controlled conditions. One common method includes the condensation of 4-fluorobenzaldehyde with hydrazine hydrate, followed by cyclization to form the pyrazolidine ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the reaction temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)pyrazolidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: 3-(4-Fluorophenyl)pyrazolidine-4-carboxylic acid.
Reduction: 3-(4-Fluorophenyl)pyrazolidine-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Fluorophenyl)pyrazolidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific biological pathways.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)pyrazolidine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)pyrazolidine-4-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Methylphenyl)pyrazolidine-4-carbaldehyde: Similar structure but with a methyl group instead of fluorine.
3-(4-Nitrophenyl)pyrazolidine-4-carbaldehyde: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(4-Fluorophenyl)pyrazolidine-4-carbaldehyde imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s bioavailability and efficacy in biological systems compared to its analogs .
Properties
Molecular Formula |
C10H11FN2O |
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Molecular Weight |
194.21 g/mol |
IUPAC Name |
3-(4-fluorophenyl)pyrazolidine-4-carbaldehyde |
InChI |
InChI=1S/C10H11FN2O/c11-9-3-1-7(2-4-9)10-8(6-14)5-12-13-10/h1-4,6,8,10,12-13H,5H2 |
InChI Key |
UXPDAGULOAMAJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(NN1)C2=CC=C(C=C2)F)C=O |
Origin of Product |
United States |
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